molecular formula C17H19ClN4O2 B6714863 N-[2-chloro-5-(dimethylcarbamoyl)phenyl]-4-propan-2-ylpyrimidine-5-carboxamide

N-[2-chloro-5-(dimethylcarbamoyl)phenyl]-4-propan-2-ylpyrimidine-5-carboxamide

Cat. No.: B6714863
M. Wt: 346.8 g/mol
InChI Key: QAZYGLBAFQTTOR-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(dimethylcarbamoyl)phenyl]-4-propan-2-ylpyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidine ring substituted with a propan-2-yl group and a carboxamide group, along with a phenyl ring substituted with a chloro and dimethylcarbamoyl group.

Properties

IUPAC Name

N-[2-chloro-5-(dimethylcarbamoyl)phenyl]-4-propan-2-ylpyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-10(2)15-12(8-19-9-20-15)16(23)21-14-7-11(5-6-13(14)18)17(24)22(3)4/h5-10H,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZYGLBAFQTTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=NC=C1C(=O)NC2=C(C=CC(=C2)C(=O)N(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(dimethylcarbamoyl)phenyl]-4-propan-2-ylpyrimidine-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the propan-2-yl group and the carboxamide group. The phenyl ring is then chlorinated and dimethylcarbamoylated.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in the synthesis include dimethylcarbamoyl chloride, phosgene, and various catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(dimethylcarbamoyl)phenyl]-4-propan-2-ylpyrimidine-5-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-chloro-5-(dimethylcarbamoyl)phenyl]-4-propan-2-ylpyrimidine-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(dimethylcarbamoyl)phenyl]-4-propan-2-ylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-chloro-5-(dimethylcarbamoyl)phenyl]-4-methylpyrimidine-5-carboxamide
  • N-[2-chloro-5-(dimethylcarbamoyl)phenyl]-4-ethylpyrimidine-5-carboxamide
  • N-[2-chloro-5-(dimethylcarbamoyl)phenyl]-4-butylpyrimidine-5-carboxamide

Uniqueness

N-[2-chloro-5-(dimethylcarbamoyl)phenyl]-4-propan-2-ylpyrimidine-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

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